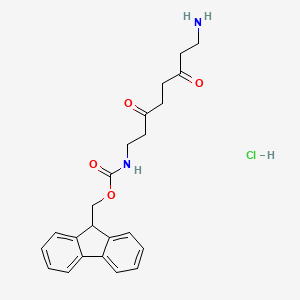
(9H-Fluoren-9-yl)methyl (8-amino-3,6-dioxooctyl)carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Chemistry and Peptide Synthesis
Compounds like "(9H-Fluoren-9-yl)methyl (8-amino-3,6-dioxooctyl)carbamate hydrochloride" are pivotal in synthetic chemistry, especially in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group, a derivative related to this compound, is extensively used for the temporary protection of amino groups during peptide synthesis. This enables selective reactions to occur at other sites of the molecule without interference from the amino group. The Fmoc group can be removed under mild basic conditions, making it a staple in solid-phase peptide synthesis (SPPS) methodologies (Yamada, Hashizume, & Shimizu, 2008). Similarly, fluorenylmethoxycarbonyl-protected amino acids are critical intermediates in the synthesis of peptides and peptidomimetics, offering versatility in the construction of complex peptide sequences (Babu & Kantharaju, 2005).
Materials Science
In materials science, derivatives of fluorenylmethyloxycarbonyl compounds are investigated for their potential in creating novel materials. For instance, fluorinated carbamates, synthesized from reactions involving fluorenylmethoxycarbonyl intermediates, show promise as additives in industrial oils, improving tribological characteristics, and as catalysts in the curing of epoxy resins. These applications highlight the versatility and utility of fluorenylmethoxycarbonyl derivatives in developing materials with enhanced performance and durability (Gorbunova, Pestov, & Zapevalov, 2018).
Analytical Methods
In analytical chemistry, fluorenylmethyloxycarbonyl (Fmoc) derivatives are utilized for the sensitive and selective detection of amino acids and other biologically relevant molecules. The formation of Fmoc derivatives enhances the fluorescence and detectability of these compounds, facilitating their analysis at low concentrations using high-performance liquid chromatography (HPLC) coupled with fluorescence detection. This approach is essential for the quantitative analysis of amino acids in complex biological samples, offering high sensitivity and specificity (Einarsson, Josefsson, & Lagerkvist, 1983).
Safety and Hazards
As with any chemical, handling “(9H-Fluoren-9-yl)methyl (8-amino-3,6-dioxooctyl)carbamate hydrochloride” requires appropriate safety measures to prevent any harm. It is not suitable for use as a medicine, food, or household item . Any other use beyond testing and research could be potentially unsafe .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-(8-amino-3,6-dioxooctyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4.ClH/c24-13-11-16(26)9-10-17(27)12-14-25-23(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22;/h1-8,22H,9-15,24H2,(H,25,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEUTTUALOJQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)CCC(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl (8-amino-3,6-dioxooctyl)carbamate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2940058.png)
![6-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2940059.png)
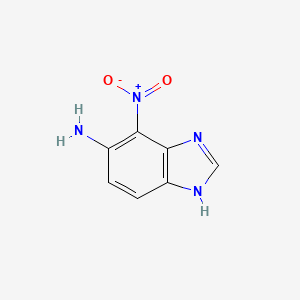
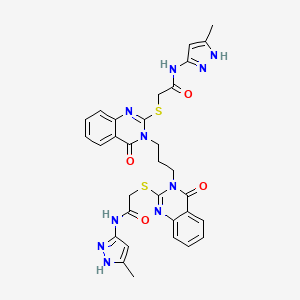
![2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2940063.png)
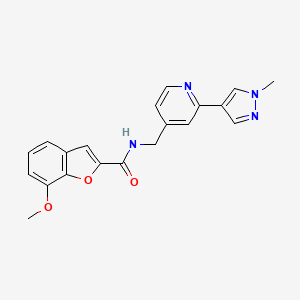

![(E)-3-(2-chlorophenyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acrylamide](/img/structure/B2940070.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2940073.png)
![3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2940074.png)
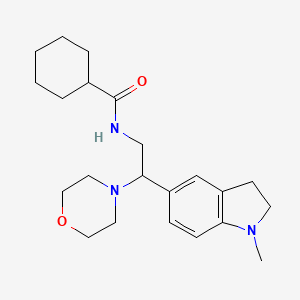
![4-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2940078.png)
